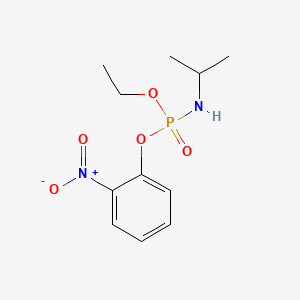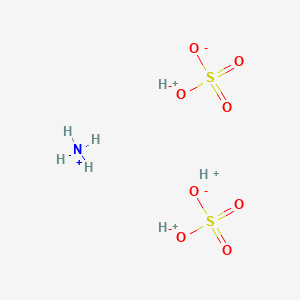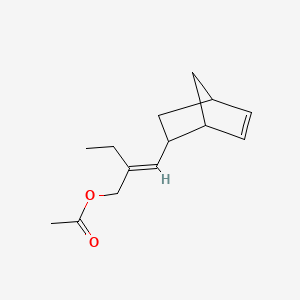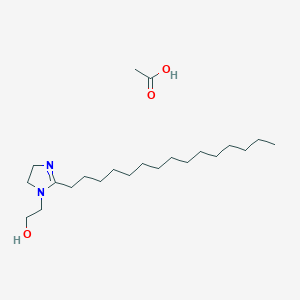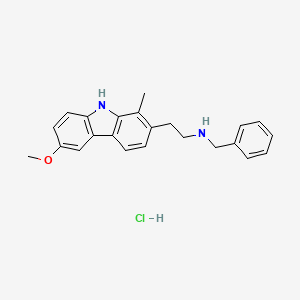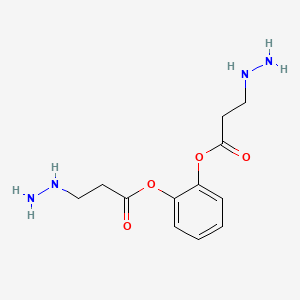
3,3'-(1,2-Phenylenebis(oxy))dipropionodihydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-[1,2-Phenylenebis(oxy)]dipropionodihydrazide is a chemical compound with the molecular formula C₁₂H₁₈N₄O₄ and a molecular weight of 282.295720 g/mol . It is known for its unique structure, which includes two hydrazide groups connected by a phenylenebis(oxy) linkage. This compound is used primarily in research and experimental applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[1,2-Phenylenebis(oxy)]dipropionodihydrazide typically involves the reaction of 1,2-phenylenebis(oxy) with propionohydrazide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield .
Industrial Production Methods
While specific industrial production methods for 3,3’-[1,2-Phenylenebis(oxy)]dipropionodihydrazide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes using larger reaction vessels, optimizing reaction times, and ensuring the purity of the starting materials to achieve a high-quality product.
Chemical Reactions Analysis
Types of Reactions
3,3’-[1,2-Phenylenebis(oxy)]dipropionodihydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazide groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted hydrazides .
Scientific Research Applications
3,3’-[1,2-Phenylenebis(oxy)]dipropionodihydrazide has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3,3’-[1,2-Phenylenebis(oxy)]dipropionodihydrazide involves its interaction with specific molecular targets and pathways. The hydrazide groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound can undergo redox reactions, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3,3’-[Methylenebis(4,1-phenyleneoxy)]dipropionodihydrazide
- 3,3’-[1,4-Phenylenebis(oxy)]dipropionodihydrazide
- 3,3’-[1,3-Phenylenebis(oxy)]dipropionodihydrazide
Uniqueness
3,3’-[1,2-Phenylenebis(oxy)]dipropionodihydrazide is unique due to its specific phenylenebis(oxy) linkage, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific reactivity and applications .
Properties
CAS No. |
88515-91-7 |
|---|---|
Molecular Formula |
C12H18N4O4 |
Molecular Weight |
282.30 g/mol |
IUPAC Name |
[2-(3-hydrazinylpropanoyloxy)phenyl] 3-hydrazinylpropanoate |
InChI |
InChI=1S/C12H18N4O4/c13-15-7-5-11(17)19-9-3-1-2-4-10(9)20-12(18)6-8-16-14/h1-4,15-16H,5-8,13-14H2 |
InChI Key |
OFYRMKCRKFKKCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OC(=O)CCNN)OC(=O)CCNN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



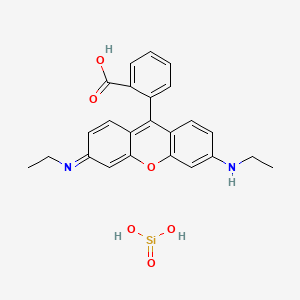
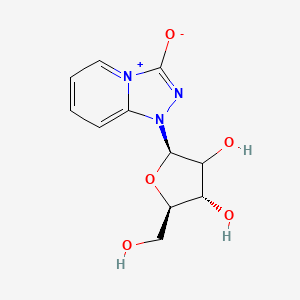
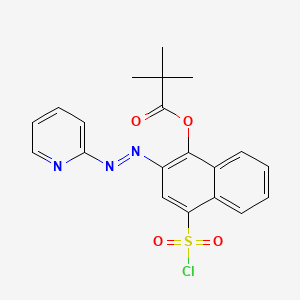

![1-[1-[(2-aminopyridin-4-yl)methyl]indol-4-yl]-3-(5-bromo-2-methoxyphenyl)urea;hydrochloride](/img/structure/B15179114.png)
